
1,2,2,6,6-Pentamethylpiperidin-4-yl nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,6,6-Pentamethylpiperidin-4-yl nonanoate is a chemical compound that belongs to the class of piperidines. It is characterized by its unique structure, which includes a piperidine ring substituted with multiple methyl groups and a nonanoate ester. This compound is known for its stability and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-yl nonanoate typically involves the esterification of 1,2,2,6,6-Pentamethylpiperidin-4-ol with nonanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2,6,6-Pentamethylpiperidin-4-yl nonanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1,2,2,6,6-Pentamethylpiperidin-4-yl nonanoate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 1,2,2,6,6-Pentamethylpiperidin-4-yl nonanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. Its stability and unique structure allow it to interact with multiple targets, making it a versatile agent in research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,2,6,6-Pentamethylpiperidin-4-yl acrylate
- Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate
- 1,2,2,6,6-Pentamethylpiperidin-4-yl methacrylate
Uniqueness
1,2,2,6,6-Pentamethylpiperidin-4-yl nonanoate stands out due to its specific ester group, which imparts unique chemical properties and stability. Compared to similar compounds, it offers enhanced performance in applications requiring long-term stability and resistance to degradation .
Propriétés
Numéro CAS |
88379-63-9 |
|---|---|
Formule moléculaire |
C19H37NO2 |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
(1,2,2,6,6-pentamethylpiperidin-4-yl) nonanoate |
InChI |
InChI=1S/C19H37NO2/c1-7-8-9-10-11-12-13-17(21)22-16-14-18(2,3)20(6)19(4,5)15-16/h16H,7-15H2,1-6H3 |
Clé InChI |
FTVNUQLHJHEIOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)OC1CC(N(C(C1)(C)C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B14404894.png)
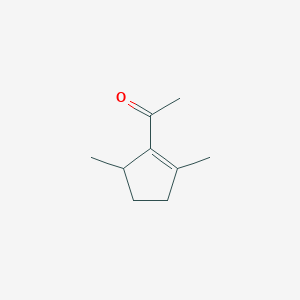
![2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14404900.png)
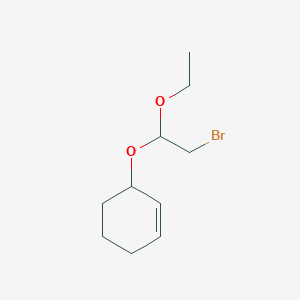
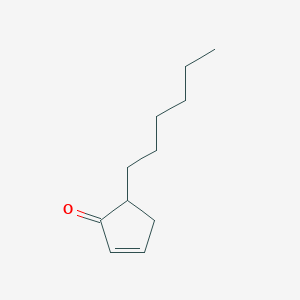
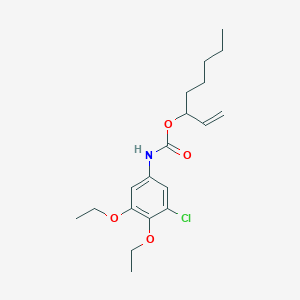
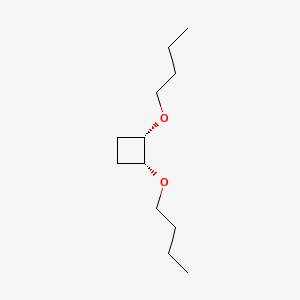
![1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene](/img/structure/B14404920.png)
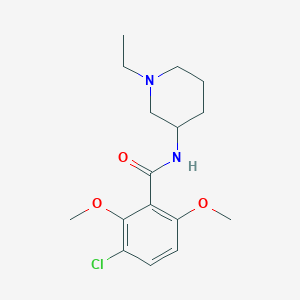
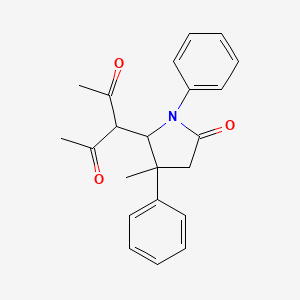

![[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine](/img/structure/B14404957.png)

